molecular formula C15H15Cl2N2NaO8 B12510529 Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate

Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate

Cat. No.: B12510529
M. Wt: 445.2 g/mol
InChI Key: RPLOPBHEZLFENN-UHFFFAOYSA-M
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Description

Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate is a synthetic organic compound characterized by a complex structure combining multiple functional groups. Key features include:

  • 4-Nitrophenyl substituent: An electron-withdrawing aromatic group that may enhance binding affinity to hydrophobic pockets in biological targets .
  • 4-Oxobutanoate backbone: A sodium carboxylate salt, improving aqueous solubility and bioavailability .
  • Hydroxypropoxy linker: A flexible chain that may influence stereochemical interactions with receptors .

Properties

IUPAC Name

sodium;4-[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLOPBHEZLFENN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N2NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloramphenicol sodium succinate is synthesized by esterification of chloramphenicol with succinic anhydride under the catalysis of organic amine . The reaction involves the formation of an ester bond between the hydroxyl group of chloramphenicol and the carboxyl group of succinic anhydride.

Industrial Production Methods: In industrial settings, chloramphenicol sodium succinate is produced by dissolving chloramphenicol in a suitable solvent and reacting it with succinic anhydride in the presence of a catalyst. The product is then purified and crystallized to obtain high-purity chloramphenicol sodium succinate .

Chemical Reactions Analysis

Types of Reactions: Chloramphenicol sodium succinate undergoes hydrolysis to release the active chloramphenicol. This hydrolysis reaction is catalyzed by esterases in the body .

Common Reagents and Conditions:

    Hydrolysis: Water and esterases are the primary reagents involved in the hydrolysis of chloramphenicol sodium succinate.

    Esterification: Succinic anhydride and organic amine catalysts are used in the esterification process.

Major Products:

Scientific Research Applications

Chloramphenicol sodium succinate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl-Substituted Carboxylates

Compounds with aryl-substituted carboxylate backbones, such as those in (e.g., 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids), share similarities in their 4-oxobutanoate core. Key differences include:

Compound Aryl Substituent Key Functional Groups Potential Impact on Activity
Target Compound 4-Nitrophenyl Dichloroacetyl amino, hydroxypropoxy Enhanced binding via nitro group
Derivatives (e.g., 13) 4-Chlorophenyl Sulfanyl, carboxymethyl Halogens may reduce solubility

Research Findings :

  • Dichloroacetyl groups may confer higher reactivity than carboxymethyl or sulfanyl groups, enabling covalent interactions absent in derivatives .
Amino-Linked Hydroxypropoxy Derivatives

GPCR-targeting compounds in (e.g., CGP12177A, CL316243) share hydroxypropoxy linkers but differ in aromatic and amino substituents:

Compound Aromatic Group Amino Substituent Sodium Salt Present?
Target Compound 4-Nitrophenyl Dichloroacetyl Yes
CGP12177A Benzimidazol-2-one tert-Butylamino No
CL316243 3-Chlorophenyl Benzodioxole dicarboxylate Yes (disodium)

Research Findings :

  • Sodium salts (target and CL316243) enhance solubility, critical for intravenous administration .
  • The 4-nitrophenyl group in the target may confer stronger π-π stacking than benzimidazol-2-one (CGP12177A), but steric bulk could limit receptor access .
Carboxylate-Based Bioisosteres

’s 4-({6-[(3-carboxypropanoyl)amino]hexyl}amino)-4-oxobutanoic acid shares the 4-oxobutanoate core but features a hexyl amino chain instead of a hydroxypropoxy linker:

Compound Backbone Modification Key Groups Solubility (Predicted)
Target Compound Hydroxypropoxy Dichloroacetyl, nitro Moderate (polar salt)
Compound Hexyl amino Carboxypropanoyl High (long alkyl chain)

Research Findings :

  • Hydroxypropoxy linkers (target) may improve stereoselectivity compared to flexible hexyl chains () .
  • Dichloroacetyl groups likely increase metabolic stability relative to carboxypropanoyl moieties .

Biological Activity

Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate, commonly referred to as chloramphenicol sodium succinate, is a complex organic compound with significant pharmacological implications. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by a sodium ion, a 4-oxobutanoate backbone, and substituents containing dichloroacetyl and nitrophenyl groups. Its molecular formula is C15H16Cl2N2O8NaC_{15}H_{16}Cl_2N_2O_8Na with an InChI key of RPLOPBHEZLFENN-HTMVYDOJSA-M. The presence of these functional groups contributes to its diverse biological activities.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC15H16Cl2N2O8NaC_{15}H_{16}Cl_2N_2O_8Na
Molar Mass445.19 g/mol
Melting Point>42°C (decomposes)
SolubilitySoluble in water (50 mg/mL)
AppearanceWhite to off-white solid

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . The dichloroacetyl moiety enhances the compound's cytotoxicity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic therapy.

Case Study: Antibacterial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli revealed that it significantly reduced bacterial viability at concentrations as low as 10 µg/mL. The results suggest that the compound could be further developed as a broad-spectrum antibiotic agent.

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties . The presence of the dichloroacetyl group is known to enhance cytotoxicity against certain cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
A54910.0
HeLa15.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Esterification : Chloramphenicol is reacted with succinic anhydride in the presence of a catalyst.
  • Formation of Active Compound : The dichloroacetyl derivative is formed through nucleophilic substitution.
  • Purification : The product is purified using crystallization techniques to ensure high purity and yield.

Careful control of reaction conditions is critical for maximizing yield and minimizing by-products.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications to the nitrophenyl group can significantly influence both antimicrobial and anticancer activities.

Key Findings:

  • Substituents on the nitrophenyl ring enhance cytotoxicity against cancer cells.
  • Variations in the hydroxyl group increase solubility and bioavailability.

These insights can guide future synthetic efforts aimed at developing more effective derivatives with improved therapeutic profiles .

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